molecular formula C17H18N2O5S B5732678 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide

Cat. No. B5732678
M. Wt: 362.4 g/mol
InChI Key: IZDDMHDOAUYUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine, reacted with various sulfonyl chlorides in the presence of aqueous basic medium, followed by coupling with electrophilic entities to introduce the N,N-dimethylbenzamide moiety. These steps are critical in constructing the molecule's core structure and functional groups, which are confirmed through spectral data such as IR, 1H-NMR, and EI-MS (Abbasi et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to exert its effects by activating the n-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide pathway. This pathway is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Biochemical Pathways

The compound is known to inhibit cholinesterases and lipoxygenase enzymes . Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling. The inhibition of these enzymes can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. By inhibiting cholinesterases and lipoxygenase enzymes, it can potentially alter neurotransmission and cellular signaling, respectively .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19(2)17(20)12-3-5-13(6-4-12)18-25(21,22)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDDMHDOAUYUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N,N-dimethylbenzamide

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